molecular formula C10H15NO4S3 B066614 Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate CAS No. 175202-07-0

Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

Cat. No. B066614
CAS RN: 175202-07-0
M. Wt: 309.4 g/mol
InChI Key: MAKNYIHVISBSOW-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate” is a chemical compound that can be supplied by various manufacturers . It is used for pharmaceutical testing .

Scientific Research Applications

Comprehensive Analysis of Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate Applications

Pharmaceutical Research: Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate is utilized in pharmaceutical research as a reference standard for drug development. Its precise structure and purity make it an ideal candidate for testing the efficacy and safety of new pharmaceutical compounds. It serves as a benchmark to ensure that new drugs meet the required standards for pharmacological activity .

Agricultural Chemistry: In the field of agricultural chemistry, this compound is explored for its potential use in the development of agrochemicals. Its unique chemical properties may contribute to the synthesis of novel pesticides or herbicides, offering a new approach to pest and weed management in crop production.

Material Science: Material scientists investigate the compound’s application in the creation of advanced polymers. Its molecular structure could be key in developing new materials with specific desired properties, such as increased durability or enhanced thermal stability.

Environmental Science: Environmental scientists are interested in the compound for its potential role in environmental remediation. It could be used to synthesize chemicals that help in the breakdown of pollutants or in the development of sensors that detect environmental contaminants.

Biochemistry: In biochemistry, the compound is studied for its interactions with biological molecules. It could be instrumental in understanding enzyme mechanisms or in the design of molecular probes that can track biochemical processes in real-time .

properties

IUPAC Name

methyl 3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S3/c1-5(2)18(13,14)8-6(11)7(9(12)15-3)17-10(8)16-4/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKNYIHVISBSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(SC(=C1N)C(=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381058
Record name Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

CAS RN

175202-07-0
Record name Methyl 3-amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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